Xysmalorin

Description

Contextualization within Natural Product Research

Within natural product research, the study of compounds like Xysmalorin involves elucidating their chemical structures, understanding their biosynthesis in the source organism, developing methods for their isolation and analysis, and investigating their interactions with biological systems. researchgate.netctdbase.org Research on this compound contributes to the phytochemical profile of its source plant and provides a basis for comparative studies with related natural products. The isolation and characterization of this compound from plant extracts have been achieved using various chromatographic and spectroscopic techniques, highlighting its place in the ongoing exploration of plant chemistry. 36.112.18nih.govresearchgate.netescholarship.org

Biogenic Origins: Xysmalobium undulatum (Uzara) as a Source Organism

This compound is primarily found in the plant Xysmalobium undulatum (L.) Aiton f., commonly known as uzara. 36.112.18researchgate.netescholarship.orgnih.govnih.govethnopharmacologia.orgnih.govuni.lu This robust perennial herb is native to southern Africa and is recognized for its traditional uses. 36.112.18nih.govnih.govethnopharmacologia.orgnih.govblogspot.comresearchgate.net The roots of Xysmalobium undulatum are the principal source of this compound and other related compounds. 36.112.18researchgate.netescholarship.orgnih.govnih.gov The plant grows in grassland areas and seasonally wet localities across its distribution range. blogspot.comnih.gov The presence and concentration of this compound, along with other constituents, in the plant can be influenced by factors such as environmental conditions and the specific plant part.

Classification within Cardenolide Cardiac Glycosides

This compound is classified as a cardenolide glycoside, which is a subclass of cardiac glycosides. escholarship.orgnih.govethnopharmacologia.orgnih.gov Cardiac glycosides are a group of organic compounds characterized by a steroid nucleus attached to a sugar moiety and a lactone ring. Cardenolides, specifically, possess a five-membered unsaturated lactone ring at the C17 position of the steroid core. This structural feature is key to their classification. This compound is found in Xysmalobium undulatum alongside other cardenolide glycosides, including uzarin (B192631) and their isomers allo-uzarin and allo-xysmalorin, as well as the corresponding aglycones uzarigenin (B199929) and xysmalogenin (B1683436). researchgate.netescholarship.orgnih.govnih.govuni.lu

Research findings related to Xysmalobium undulatum extracts containing this compound have explored various aspects of their biological interactions. Studies investigating the plant extract have noted effects such as the inhibition of intestinal motility. 36.112.18nih.govethnopharmacologia.orgnih.govresearchgate.netnih.gov Furthermore, the compounds present in uzara, including cardenolide glycosides like this compound, have been reported to exhibit cross-reactivity with conventional digitalis assays, a finding relevant to their structural class. nih.govethnopharmacologia.orgnih.gov Investigations into the potential activity of X. undulatum extracts containing cardenolides have also been conducted in cellular models, contributing to the understanding of the biological properties associated with the plant's chemical constituents. uni.lu The isolation and characterization of this compound and other cardenolides from X. undulatum are typically achieved through methods involving extraction followed by various chromatographic separation techniques. researchgate.netescholarship.orgnih.gov Analytical techniques such as High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify and characterize these compounds. 36.112.18nih.govresearchgate.netescholarship.org

Structure

3D Structure

Properties

CAS No. |

31387-88-9 |

|---|---|

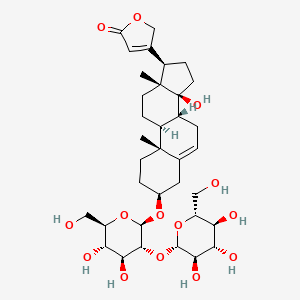

Molecular Formula |

C35H52O14 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

3-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H52O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h3,11,18-23,25-32,36-37,39-44H,4-10,12-15H2,1-2H3/t18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 |

InChI Key |

BPYRVOCFRMKMIP-LWTINOCQSA-N |

SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Xysmalorin; |

Origin of Product |

United States |

Isolation and Advanced Structural Characterization of Xysmalorin

Methodologies for Xysmalorin Isolation from Complex Biological Matrices

The isolation of compounds like this compound from biological matrices, such as plant roots, typically involves extraction techniques designed to separate the target analytes from complex biological components. While specific detailed protocols for this compound isolation were not extensively detailed in the search results beyond its presence in root extracts researchgate.netethnopharmacologia.orgblogspot.comnih.gov, general methodologies for extracting compounds from biological matrices include techniques such as liquid-liquid extraction, solid phase extraction, and protein precipitation. fishersci.canih.govnih.gov Methanol extracts of Xysmalobium undulatum roots have been used for chemical profiling where this compound was identified. blogspot.comnih.gov Effective isolation is a critical initial step to obtain sufficiently pure samples for subsequent advanced structural characterization. fishersci.canih.gov

Elucidation of this compound Stereochemistry and Isomeric Forms

Structural characterization techniques are essential for determining the precise molecular structure, including stereochemistry and the presence of isomeric forms. nih.gov

Research has indicated that this compound is a sophoroside. ctdbase.orgnih.govuni.lu Sophorosides are glycosides containing a sophorose sugar moiety. Furthermore, studies have revealed that this compound exists with corresponding 17-epimers. ctdbase.orgnih.govuni.lu Epimers are diastereomers that differ in configuration at only one stereogenic center. nih.gov In the context of cardenolides like this compound, epimerization at the C-17 position is a significant aspect of their stereochemistry.

Allo-xysmalorin has been identified as an isomer of this compound. researchgate.netethnopharmacologia.orgblogspot.comnih.govctdbase.orgnih.gov Specifically, it has been characterized as the corresponding H-17β isomer of this compound. ctdbase.orgnih.govuni.lu The characterization of allo-xysmalorin confirmed its presence as a genuine compound within Xysmalobium undulatum extracts. ctdbase.orgnih.govuni.lu The identification and differentiation of such isomers are crucial for a comprehensive understanding of the phytochemical composition of the plant extract.

Advanced Chromatographic and Spectroscopic Techniques for Characterization

Chromatographic and spectroscopic methods play a vital role in the separation, identification, and structural characterization of this compound and its related compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-Performance Liquid Chromatography coupled to Mass Spectrometry (UPLC-MS), is a powerful hyphenated technique used for the identification and characterization of compounds like this compound in complex mixtures. researchgate.netethnopharmacologia.orgblogspot.comnih.govctdbase.org LC-MS combines the separation capabilities of liquid chromatography with the sensitive detection and structural information provided by mass spectrometry. nih.gov this compound has been identified using LC-MS based on its retention time and mass fragmentation pattern. ethnopharmacologia.orgnih.gov LC-MS/MS, a more advanced form, offers high sensitivity and specificity for compound detection in biological matrices. nih.gov These techniques are invaluable for confirming the presence and contributing to the structural elucidation of this compound and its isomers within plant extracts.

Development and Validation of Analytical Methodologies for this compound Quantification

The development and validation of analytical methodologies are crucial for the accurate quantification of this compound in Xysmalobium undulatum extracts and related products. Various chromatographic and spectroscopic techniques have been applied for the analysis and quantification of cardenolide glycosides, including this compound, in this plant material. These techniques include High-Performance Thin Layer Chromatography (HPTLC), Liquid Chromatography coupled with Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). tandfonline.comtandfonline.combiocrick.comresearchgate.netresearchgate.netresearchgate.net Mid-infrared (MIR) spectroscopy in combination with chemometrics has also been explored as a rapid alternative method for the quantification of major constituents like uzarin (B192631), suggesting its potential applicability for this compound as well. tandfonline.comtandfonline.combiocrick.comresearchgate.net

Validation of these analytical procedures is performed to ensure they are suitable for their intended purpose, adhering to guidelines from regulatory bodies. Key validation parameters typically assessed include specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. elementlabsolutions.comeuropa.eulabmanager.comdemarcheiso17025.comeurachem.org

Specificity: This parameter ensures that the method unequivocally assesses the analyte (this compound) in the presence of other components that may be present in the sample matrix, such as other cardenolide glycosides, aglycones, or plant matrix components. elementlabsolutions.comlabmanager.com Specific methods aim to avoid false positives by yielding results only for the target analyte. elementlabsolutions.com

Accuracy: Accuracy expresses the closeness of agreement between the measured value and the true or accepted reference value. elementlabsolutions.com It can be ascertained by evaluating the recovery of a known amount of this compound standard added to a sample matrix. tandfonline.comtandfonline.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It includes repeatability (intra-day variability) and intermediate precision (inter-day variability). demarcheiso17025.comresearchgate.net

Linearity and Range: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. labmanager.com The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity. demarcheiso17025.com Linearity is typically assessed using a series of at least five different concentration levels spanning the expected working range, and a high correlation coefficient (R², usually ≥ 0.999) indicates a strong linear relationship. labmanager.comdemarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. europa.euresearchgate.net These limits can be determined based on the standard deviation of the response and the slope of the calibration curve. europa.euresearchgate.net

Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in analytical conditions. elementlabsolutions.comeuropa.eu Assessing robustness helps to establish system suitability parameters that ensure the validity of the analytical procedure during routine use. europa.eu

While specific quantitative data for this compound across different samples is not extensively detailed in the provided information, studies on Xysmalobium undulatum have shown significant variability in the levels of the major constituent uzarin between samples collected from different locations, ranging from 17.8 to 139.9 mg/g (dry weight). tandfonline.comtandfonline.comresearchgate.net This highlights the importance of validated analytical methods for consistent quality control and quantification of cardenolide glycosides like this compound in plant materials.

Biosynthesis and Metabolic Pathways of Xysmalorin

Proposed Biosynthetic Precursors and Enzymatic Steps within Xysmalobium undulatum

Cardenolides are synthesized from a steroid core, which is modified by the addition of an unsaturated five-member lactone ring at carbon 17, and often undergo glycosylation, hydroxylation, and acetylation biorxiv.org. The biosynthesis is thought to proceed through pregnane (B1235032) intermediates biorxiv.org.

In Xysmalobium undulatum, xysmalorin is one of the major cardenolide cardiac glycosides found in the roots, alongside uzarin (B192631), allouzarin, and allothis compound researchgate.net. These compounds are considered the chief pharmacologically active constituents researchgate.net. Minor constituents include the cardenolide aglycones uzarigenin (B199929) and xysmalogenin (B1683436), which are related in structure to the glycosides researchgate.net. Pregnenolone (B344588) is a molecule sometimes referred to as the "mother of all steroid hormones" and has been suggested as a precursor in cardenolide biosynthesis in related species mpg.deup.ac.za.

While specific enzymatic steps leading directly to this compound within Xysmalobium undulatum are not fully detailed in the search results, the general pathway for cardenolides involves hydroxylation at carbons 14 and 21 of the pregnane intermediates biorxiv.org. The 14-hydroxy group is typically in the β configuration biorxiv.org. Enzymes from the CYP87A family have been identified as key enzymes catalyzing the formation of pregnenolone, a precursor for plant steroid biosynthesis, in other plant families that produce cardenolides mpg.de.

Comparative Analysis of Cardenolide Biosynthesis Pathways in Medicinal Plants

Cardenolide biosynthesis has evolved independently in various plant lineages biorxiv.orgnih.gov. Comparative analyses of plants that produce cardenolides, such as Digitalis purpurea (foxglove) and Calotropis procera (rubber tree), which belong to different plant families but both produce significant amounts of cardenolides, have been instrumental in identifying candidate genes and enzymes involved in the early steps of the pathway mpg.de. These studies use comparative genomic, transcriptomic, and metabolomic data to pinpoint enzymes involved in the formation of precursors like pregnenolone mpg.de.

Research in Erysimum cheiranthoides (wormseed wallflower), another cardenolide-producing plant, has identified 2-oxoglutarate-dependent dioxygenases (2OGDs) as contributing to cardenolide biosynthesis biorxiv.org. Studies in Erysimum have also investigated enzymes like 3β-hydroxysteroid dehydrogenase (3βHSD) and 5β-reductase (P5βR) families, which are speculated or shown to be involved in cardenolide biosynthesis in other species nih.gov.

The variation in cardenolide structures observed across different plant species, including differences in the stereochemical configuration of the steroid core, suggests that the presence or activity of specific enzymes can alter the final products of the pathway nih.gov. This indicates a potentially modular nature of cardenolide biosynthesis, which could have implications for engineering these pathways nih.gov.

Identification of Biosynthetic Intermediates and Related Biotransformation Products

Within Xysmalobium undulatum, several compounds related to this compound have been identified, which can be considered potential intermediates or biotransformation products. These include uzarin, allouzarin, allothis compound, uzarigenin, and xysmalogenin researchgate.net. Uzarin and this compound are the major cardenolide glycosides, while uzarigenin and xysmalogenin are their corresponding aglycones researchgate.net.

| Compound Name | PubChem CID |

| This compound | 208007 |

| Uzarin | 348483 |

| Allouzarin | 101715623 |

| Allothis compound | 60208870 |

| Uzarigenin | 92760 |

| Xysmalogenin | 12302371 |

| Pregnenolone | 12302371 |

The presence of glycosides (like this compound and uzarin) and their corresponding aglycones (xysmalogenin and uzarigenin) suggests glycosylation and deglycosylation steps occur in the metabolic pathway researchgate.net. While specific biotransformation pathways for this compound itself are not explicitly detailed, the identification of these related compounds provides clues about the metabolic processes occurring in Xysmalobium undulatum researchgate.net. Research into the biosynthesis of other cardenolides has shown that hydroxylation and reduction steps are crucial in determining the final structure and stereochemistry of the cardenolide core biorxiv.orgnih.gov.

Mechanistic Insights into Xysmalorin S Biological Activities

Elucidation of Anti-Diarrheal Mechanisms

The anti-diarrheal effects of Xysmalobium undulatum extract, containing xysmalorin, are attributed to a multifaceted mechanism involving both the modulation of intestinal smooth muscle motility and the reduction of active fluid and electrolyte secretion in the intestinal epithelium.

Inhibition of Intestinal Smooth Muscle Motility

One of the historically recognized mechanisms for the anti-diarrheal action of Uzara extract is the inhibition of intestinal smooth muscle motility researchgate.netresearchgate.netescholarship.orgmims.com. This effect is considered a primary contributor to its efficacy in treating diarrhea and abdominal cramps mims.com. The action has been qualitatively compared to that of papaverine, a known smooth muscle relaxant researchgate.net. The proposed mechanism involves the blocking of smooth muscle cell depolarization, thereby reducing the contractile activity of the intestinal musculature mims.com. This inhibition of motility helps to slow down the rapid transit of contents through the intestine, allowing for increased water and electrolyte absorption.

Reduction of Active Chloride Secretion in Intestinal Epithelial Cells

Beyond its effects on motility, Xysmalobium undulatum extract has been shown to exert anti-diarrheal effects by reducing active chloride secretion in intestinal epithelial cells researchgate.netmims.comnih.gov. Studies utilizing in vitro models, such as HT-29/B6 cell monolayers and human colonic biopsies mounted in Ussing chambers, have demonstrated that Uzara extract inhibits secretagogue-induced short-circuit current (Isc) mims.comnih.gov. Isc measurements are indicative of active ion transport, particularly chloride secretion, across the epithelium mims.comnih.gov.

In HT-29/B6 cells, Uzara extract inhibited Isc stimulated by forskolin (B1673556) and cholera toxin in a time- and dose-dependent manner mims.comnih.gov. Similar inhibitory effects on forskolin-induced Isc were observed in human colonic biopsies mims.comnih.gov. These findings provide direct evidence that Uzara extract, and by extension its active components like this compound, reduces active chloride secretion in the intestinal epithelium, contributing to its anti-diarrheal efficacy by limiting fluid loss into the intestinal lumen.

Molecular Interactions with the Sodium-Potassium Pump

A key molecular target identified for the antisecretory effect of Uzara extract is the Na+/K+-ATPase (sodium-potassium pump) mims.comnih.gov. This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium across the basolateral membrane of intestinal epithelial cells, which are essential for driving chloride secretion mims.comnih.govnih.govuni.lu.

Research indicates that Uzara ingredients, including uzarigenin (B199929) and uzarin (B192631), can bind to and inhibit the activity of the Na+/K+-ATPase mims.com. While the specific interaction of this compound with the Na+/K+-ATPase has been inferred due to its presence in the active extract and structural similarity to other cardenolides, studies on the extract suggest that inhibition of this pump is a dominant mechanism underlying the reduction in active chloride secretion mims.comnih.gov. By inhibiting the Na+/K+-ATPase, Uzara extract disrupts the ion gradients necessary for chloride transport into the intestinal lumen, thereby reducing fluid secretion.

Modulation of Cyclic AMP (cAMP) Synthesis Pathways

Modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP), also contributes to the antisecretory effects of Uzara extract mims.comnih.gov. cAMP is a critical second messenger that mediates the effects of various secretagogues, such as forskolin and cholera toxin, leading to increased chloride secretion by activating apical chloride channels like CFTR mims.comnih.govctdbase.orgfishersci.caethnopharmacologia.orgwikipedia.orgfishersci.canih.gov.

Studies in HT-29/B6 cells have shown that Uzara extract leads to a decrease in forskolin-induced cAMP production mims.comnih.gov. This suggests that components within the extract, potentially including this compound, interfere with the cAMP signaling pathway. This interference could occur either through partial inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, or through activation of phosphodiesterase, which breaks down cAMP mims.com. By reducing intracellular cAMP levels, Uzara extract diminishes the downstream signaling that promotes active chloride secretion.

The combined effects of inhibiting intestinal smooth muscle motility and reducing active chloride secretion through mechanisms involving Na+/K+-ATPase inhibition and cAMP modulation underscore the multi-target pharmacological profile of Xysmalobium undulatum extract and its cardenolide components like this compound in treating diarrhea.

Molecular Basis of Immunological Cross-Reactivity with Digitalis Glycoside Assays

This compound and other cardenolide glycosides present in Xysmalobium undulatum share structural similarities with cardiac glycosides derived from Digitalis species, such as digoxin (B3395198) researchgate.netresearchgate.netmims.comfishersci.dk. This structural resemblance, particularly the presence of a steroid nucleus and a butenolide ring, is the molecular basis for their ability to cross-react with antibodies used in conventional digitalis glycoside immunoassays researchgate.netblogspot.com.

While both Uzara glycosides and digitalis glycosides are cardenolides, a notable structural difference lies in the configuration of the A/B ring junction of the steroid core. Digitalis glycosides typically possess a cis configuration at this junction, whereas Uzara glycosides, including uzarin and this compound, have a trans configuration fishersci.dk. This structural variation is thought to contribute to the reduced cardiac activity of Uzara glycosides compared to digitalis glycosides fishersci.dk.

Despite differences in pharmacological activity, the shared cardenolide structure is sufficient for the antibodies used in many digoxin or digitoxin (B75463) assays to bind to Uzara glycosides, leading to detectable "digitalis-like immunoreactivity" blogspot.com. This cross-reactivity can result in falsely elevated digitalis levels in patients taking Uzara products, which is a crucial consideration in clinical settings where therapeutic drug monitoring of digitalis glycosides is performed blogspot.com.

Investigation of Other Reported Mechanistic Effects Associated with Xysmalobium undulatum Extracts

Beyond its well-documented anti-diarrheal effects, Xysmalobium undulatum extracts have been traditionally used for a variety of other ailments, and some research has explored the potential mechanisms behind these uses. Traditional applications include the treatment of afterbirth cramps, stomach cramps, dysmenorrhea, headaches, wound healing, sores, abscesses, and hysteria researchgate.netfishersci.dk.

The effects of Uzara extract on conditions like dysmenorrhea, which involves uterine cramping, may share a mechanistic basis with its anti-diarrheal action, potentially involving the inhibition of visceral smooth muscle motility researchgate.net. However, detailed molecular mechanisms specific to this compound for all these traditional uses are not as extensively characterized as its anti-diarrheal mechanisms.

Some studies have investigated the central nervous system effects of Xysmalobium undulatum extracts, reporting weak central nervous system depressant activity and potential antidepressant effects in animal models. Research has explored possible interactions with neurotransmitter transporters like the serotonin (B10506) transporter (SERT) as a potential mechanism for the observed antidepressant activity. However, further research is needed to specifically attribute these effects to this compound and to fully elucidate the underlying molecular mechanisms. While the plant extract exhibits a range of traditional uses and reported activities, the mechanistic understanding at the level of individual compounds like this compound is most detailed for the anti-diarrheal effects.

Neurochemical Interactions Related to Antidepressant-like Activities

Studies on Xysmalobium undulatum extracts, which contain this compound, have indicated weak antidepressant activity in animal models tandfonline.comtandfonline.comresearchgate.net. This antidepressant-like effect is possibly attributed to the inhibition of serotonin re-uptake plos.org. This compound, along with uzarin, has shown affinity for the serotonin transporter (SERT) in binding assays semanticscholar.orgresearchgate.net. Antidepressants are known to increase the synaptic availability of monoamines such as serotonin (5-HT), noradrenaline (NA), and gamma-aminobutyric acid (GABA) by inhibiting their reuptake or degradation researchgate.net. This interaction with the serotonin transporter suggests a potential mechanism by which this compound might contribute to antidepressant-like effects by influencing serotonin levels in the synapse plos.orgsemanticscholar.orgresearchgate.net.

Central Nervous System (CNS) Mechanistic Effects

While Xysmalobium undulatum has been traditionally used for conditions relating to mental health, scientific studies on its CNS activity, including that of its constituents like this compound, have yielded conflicting and inconclusive results in in vitro and animal studies nih.govnih.gov. No clinical studies have been performed to confirm CNS effects nih.govnih.gov. However, some research suggests that compounds with affinity for the serotonin transporter, such as this compound, can influence neurotransmission in the CNS semanticscholar.orgresearchgate.netresearchgate.net. The ability of compounds to penetrate the blood-brain barrier is a key factor for CNS activity, and this is influenced by physicochemical properties like lipophilicity and molecular weight nih.gov. While the specific CNS penetration properties of this compound are not extensively detailed in the provided information, its presence in traditional remedies for mental health suggests potential, albeit unconfirmed, CNS interactions nih.govnih.gov.

Antimalarial Mechanistic Insights

This compound has been reported to exhibit an inhibitory effect against malaria uj.ac.zasajs.co.za. While the precise mechanism of this compound's antimalarial action is not as extensively documented as that of established antimalarial drugs like chloroquine (B1663885) or quinine, which interfere with haemoglobin digestion in the malaria parasite, its activity suggests an interaction with essential biological processes in the parasite uj.ac.zasajs.co.zanih.gov. Cardenolide glycosides, the class of compounds to which this compound belongs, have diverse biological activities, and their mechanisms can involve interactions with various cellular targets. Further detailed research is needed to fully elucidate the specific molecular targets and pathways through which this compound exerts its antimalarial effects.

Advanced Computational Chemistry and Molecular Modeling of Xysmalorin

Molecular Docking Simulations for Ligand-Target Interactions

No molecular docking studies of Xysmalorin with any biological macromolecules, including SARS-CoV-2 proteins (RdRp, 3CLpro, RBD), have been published.

Prediction of Binding Affinities with SARS-CoV-2 Biological Macromolecules (e.g., RdRp, 3CLpro, RBD)

There is no available data on the binding affinities of this compound with these viral targets.

Analysis of Intermolecular Interaction Profiles and Binding Orientations

Without docking studies, the intermolecular interaction profiles and binding orientations of this compound within the active sites of these proteins remain unknown.

Quantum Chemical Calculations for Electronic Structure Analysis

There are no published quantum chemical calculations detailing the electronic structure of this compound.

Molecular Dynamics Simulations for Conformational Landscape and Stability

No molecular dynamics simulations have been reported for this compound to assess its conformational landscape and stability.

In Silico Pharmacokinetic Assessment and Predictive Modeling

There are no in silico ADME (Absorption, Distribution, Metabolism, and Excretion) or pharmacokinetic predictions specifically for this compound in the scientific literature.

Structure Activity Relationship Sar Studies of Xysmalorin and Its Analogs

Identification of Key Pharmacophoric Moieties within the Cardenolide Skeleton

Cardenolides, including Xysmalorin, share a common structural scaffold consisting of a steroid core, an unsaturated five-membered butenolide ring attached at the C-17β position, and typically a sugar moiety attached at the C-3β position researchgate.netmdpi.comrsc.orgjst.go.jp. SAR studies have identified the critical pharmacophoric moieties within this skeleton that are essential for their activity, particularly the inhibition of Na+/K+-ATPase.

The butenolide ring at C-17β is another key moiety involved in the interaction with the Na+/K+-ATPase. It possesses specific features, such as an electron-deficient β-carbon atom and a carbonylic oxygen atom, which serve as interaction points with the receptor researchgate.net. Modifications or replacements of this lactone ring can significantly alter activity tandfonline.com.

While the sugar moiety is not strictly essential for activity in some contexts, it plays a significant role in modulating the binding strength and influencing the interaction with the enzyme researchgate.nettandfonline.com.

Influence of Glycosylation Patterns on Mechanistic Activity

The presence and nature of the glycosidic moiety attached to the cardenolide aglycone, typically at the C-3 position, have a profound impact on the biological activity and pharmacokinetic properties of these compounds rsc.orgjst.go.jpnih.gov. Glycosylation is known to increase the binding affinity of cardenolides for the Na+/K+-ATPase rsc.orgnih.gov.

Studies have shown that cardenolide glycosides generally exhibit stronger biological activity compared to their corresponding aglycones in intact cells jst.go.jp. For instance, ouabagenin, digitoxigenin, and digoxigenin (B1670575) showed higher IC₅₀ values for inhibiting TNF-α-induced ICAM-1 expression in intact cells compared to their glycosylated forms, ouabain, digitoxin (B75463), and digoxin (B3395198), respectively jst.go.jp.

Table 1: Comparative IC₅₀ Values for Cardenolide Aglycones vs. Glycosides on TNF-α-induced ICAM-1 Expression

| Compound | Type | IC₅₀ (µM) | Fold difference vs. Glycoside |

| Ouabagenin | Aglycone | 7.5 | 29-fold higher |

| Ouabain | Glycoside | 0.26 | - |

| Digitoxigenin | Aglycone | 2.4 | 3-fold higher |

| Digitoxin | Glycoside | 0.8 | - |

| Digoxigenin | Aglycone | 5.1 | 8-fold higher |

| Digoxin | Glycoside | 0.6 | - |

Data derived from search result jst.go.jp.

The type and stereochemistry of the sugar unit can also influence activity and isoform selectivity of the Na+/K+-ATPase rsc.orgnih.govpnas.org. While C3-glycosylation is common and significantly impacts activity, altering the glycosylation site can reduce activity nih.gov. However, the relationship between the number of sugar moieties and inhibitory effect is not always direct and can vary depending on the specific cardenolide and target mdpi.com.

Stereochemical Determinants of Biological Response (e.g., 17-Epimers)

Stereochemistry at various positions within the cardenolide structure is critical for their biological activity. The configuration of the hydroxyl group at C-3 is particularly important, with the 3β-OH configuration typically associated with more remarkable activities compared to the 3α-diastereomer rsc.org. The fusion of the A and B rings also plays a role, with a cis A/B ring fusion being favored by certain glycosyltransferases involved in cardenolide biosynthesis rsc.org.

The stereochemistry at C-17, where the butenolide ring is attached, is also a crucial determinant of activity nih.gov. The natural orientation is the β-configuration. Epimerization at this position can lead to significant changes in biological response. For example, the semisynthesis of uzarigenin (B199929) and its C-17 epimer, allo-uzarigenin, highlights the importance of this stereocenter researchgate.net.

Comparative SAR with Related Cardenolides (e.g., Uzarin (B192631) and Digitalis Glycosides)

This compound is a cardenolide found in Xysmalobium undulatum, along with its isomer allothis compound, and uzarin and its isomer allouzarin researchgate.nettandfonline.comresearchgate.net. These compounds share structural similarities with the well-known digitalis glycosides like digoxin and digitoxin, which are isolated from Digitalis species and are potent inhibitors of Na+/K+-ATPase alraziuni.edu.yecvpharmacology.comclevelandclinic.org.

While uzarin and this compound show structural resemblance to digitalis glycosides and can cross-react in digitalis immunoassays, clinical studies with Uzara extract containing these compounds have not consistently demonstrated significant cardiovascular pharmacodynamic effects at recommended doses, unlike the pronounced effects of classic digitalis glycosides alraziuni.edu.yeresearchgate.net. This suggests that despite structural similarities, there may be differences in their potency, pharmacokinetics, or specific interactions with the Na+/K+-ATPase or other targets that lead to differing in vivo effects.

Comparative SAR studies between this compound, Uzarin, and digitalis glycosides like digoxin and digitoxin would involve analyzing differences in their aglycone structures (e.g., hydroxylation patterns on the steroid core) and glycosylation patterns (type and number of sugar units) to understand the basis for any observed differences in activity or selectivity. For example, variations in hydroxylation at positions like C-5, C-12, or C-16, as well as the specific sugar(s) attached at C-3, are known to influence the biological profiles of cardenolides mdpi.com.

Further detailed comparative studies are needed to fully delineate the subtle structural differences that contribute to the distinct pharmacological profiles of this compound, Uzarin, and the classic digitalis glycosides.

Cellular and Subcellular Target Identification and Validation for Xysmalorin

Methodological Approaches for Deconvoluting Cellular Targets

Identifying the cellular targets of bioactive compounds like xysmalorin is a critical step in drug discovery and understanding their biological effects. Various methodological approaches are employed to deconvolute the cellular targets of small molecules, particularly those identified through phenotypic screening. These methods aim to identify the proteins or other biomolecules with which the compound interacts to exert its observed effects. General strategies include phenotypic screening followed by target elucidation, label-free methods for protein interaction profiling, and proteomics-based approaches. plos.orgnih.govpatsnap.com Cutting-edge technologies such as chemoproteomics, multi-omics, and artificial intelligence tools are increasingly utilized to facilitate the discovery and structural understanding of bioactive molecules from natural sources and to reveal their direct targets. researchgate.net

Phenotypic Screening with Subsequent Target Elucidation

Phenotypic screening involves testing compounds or extracts in cellular or in vivo models to identify those that produce a desired biological effect, without prior knowledge of the molecular target. plos.orgnih.gov Once a bioactive compound is identified through phenotypic screening, subsequent target elucidation studies are conducted to determine the specific cellular or molecular targets responsible for the observed phenotype. The evaluation of Xysmalobium undulatum aqueous extract for its potential activity against colorectal cancer LS180 cells, which showed inhibition of proliferation, reduction in soluble protein content, cell viability, and glucose consumption, represents a form of phenotypic screening. researchgate.netresearchgate.netresearchgate.net Following such observations, efforts would focus on identifying the molecular components within the cells that are directly or indirectly affected by the extract or its active compounds like this compound, leading to these phenotypic changes.

Label-Free Methods for Protein Interaction Profiling

Label-free methods for protein interaction profiling allow for the identification of proteins that interact with a small molecule without the need for chemical modification or labeling of the compound. plos.orgnih.gov These techniques often rely on detecting changes in protein properties upon ligand binding, such as alterations in thermal stability or chromatographic behavior. Thermal proteome profiling (TPP), for instance, is a mass spectrometry-based label-free method that can identify intracellular targets in living cells by measuring changes in protein thermal stability upon drug binding. nih.govnih.gov Protein correlation profiling (PCP) coupled with mass spectrometry can also be used to identify protein complexes and potentially detect changes in protein interactions induced by a compound. mdpi.comaustinpublishinggroup.comnih.gov While these methods are valuable for unbiased target identification, detailed studies specifically applying these label-free approaches de novo to identify this compound's targets are not extensively described in the provided search results.

Proteomics-Based Strategies for Target Deconvolution and Validation

Proteomics-based strategies, particularly chemical proteomics and quantitative proteomics, play a significant role in target deconvolution and validation. patsnap.comstanford.eduarxiv.orgevotec.comnih.gov These approaches involve the global analysis of proteins within a cell or tissue to identify proteins that bind to a compound (affinity-based methods) or whose expression levels, modifications, or interactions change upon compound treatment (expression proteomics). patsnap.comarxiv.orgevotec.comnih.gov Chemical proteomics, often utilizing affinity probes or photoaffinity labeling coupled with mass spectrometry, allows for the direct capture and identification of compound-binding proteins in a cellular context. patsnap.comevotec.com Quantitative proteomics techniques, such as those employing isotopic labeling or label-free quantification, can measure changes in protein abundance or post-translational modifications induced by a compound, providing insights into affected pathways and potential targets. patsnap.comki.se Chemoproteomics is highlighted as an emerging technology that facilitates the discovery and structural understanding of anticancer molecules from medicinal plants and helps reveal their direct targets. researchgate.net Although specific detailed proteomic studies focused solely on de novo target identification for this compound are not provided, the evaluation of Xysmalobium undulatum extract's effect on soluble protein content in cancer cells demonstrates the application of proteomic-related measurements in assessing the impact of the extract containing this compound. researchgate.netresearchgate.net

Validation Methodologies for Proposed Molecular Targets

Once potential molecular targets for a compound like this compound are identified, a crucial step is the validation of these targets to confirm their biological relevance and their direct involvement in mediating the compound's effects. researchgate.netnih.govpatsnap.comreactionbiology.comwjbphs.com Target validation methodologies include a range of experimental approaches, such as genetic methods (e.g., gene knockout or knockdown using techniques like RNA interference or CRISPR), pharmacological validation (using known inhibitors or activators of the proposed target), cellular assays, and in vivo models. patsnap.comreactionbiology.comwjbphs.com Cellular assays are commonly used to assess the functional consequences of modulating the target or treating cells with the compound. For instance, studies investigating the anti-diarrheal mechanism of Uzara extract, which contains this compound, utilized Ussing chamber experiments with colonic cell monolayers (HT-29/B6) and human colonic biopsies to measure ion transport. plos.org These cellular experiments, coupled with biochemical analyses demonstrating the inhibition of Na+/K+-ATPase activity and effects on cAMP production, serve as validation steps to confirm the involvement of these cellular components and processes in the extract's observed effects. plos.org

Characterization of Downstream Signaling Pathways and Cellular Responses

Understanding how a compound influences downstream signaling pathways and the resulting cellular responses is essential for a comprehensive understanding of its mechanism of action. For this compound, which is a cardenolide glycoside, its effects on cellular function likely involve modulation of signaling cascades. Studies on Uzara extract containing this compound have shown that its antisecretory effect in intestinal cells involves a decrease in forskolin-induced cAMP production and a decrease in paracellular resistance, in addition to the primary effect on Na+/K+-ATPase. plos.org This indicates that the compound influences signaling pathways related to cAMP and cellular barrier function. Furthermore, the observed inhibition of proliferation and reduction in cell viability and glucose consumption in colorectal cancer cells treated with Xysmalobium undulatum extract point to significant downstream cellular responses relevant to cancer progression. researchgate.netresearchgate.netresearchgate.net Cardenolides, as a class of compounds, are known to influence various downstream signaling pathways, and their effects can extend to processes such as apoptosis and the modulation of transcription factors like NF-κB. researchgate.netuj.ac.za Characterizing these downstream effects provides a broader picture of how this compound impacts cellular physiology beyond its initial target interaction.

Theoretical Considerations of Environmental Degradation Pathways of Xysmalorin

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes. Two of the most significant abiotic mechanisms in aquatic and terrestrial environments are photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a compound to photodegradation depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm). Should Xysmalorin possess chromophores—parts of a molecule that absorb light—it could be susceptible to direct photolysis, where the molecule itself absorbs a photon, leading to its decomposition. Indirect photolysis is also a possibility, where other substances in the environment, such as dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals that can then degrade the this compound molecule. The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of sensitizing agents, and the chemical's quantum yield (the efficiency of the photochemical process).

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on the pH of the surrounding water and the presence of susceptible functional groups within the this compound structure, such as esters, amides, or carbamates. Hydrolysis can be catalyzed by acids or bases. For instance, many organophosphate pesticides are known to hydrolyze more rapidly in alkaline conditions. A hypothetical stability profile for this compound under different pH conditions is presented below.

Hypothetical Hydrolytic Half-life of this compound at 25°C

| pH | Half-life (days) | Degradation Rate |

| 4 (Acidic) | 150 | Slow |

| 7 (Neutral) | 300 | Very Slow |

| 9 (Alkaline) | 50 | Moderate |

This table illustrates a potential scenario where this compound is more susceptible to hydrolysis under alkaline conditions.

Biotic Degradation Mechanisms (e.g., Microbial Transformation)

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the environmental removal of many organic pollutants.

Microbial Transformation: Microorganisms possess a vast array of enzymes that can catalyze the transformation of complex organic molecules. These transformations can serve to detoxify the compound or to utilize it as a source of carbon and energy. The process of microbial degradation can be broadly categorized into several steps:

Initial Attack: The initial enzymatic attack on the this compound molecule, which could involve oxidation, reduction, or hydrolysis.

Metabolism: The resulting products from the initial attack are further metabolized by the microorganisms.

Mineralization: Ideally, the compound is completely broken down into simple inorganic substances like carbon dioxide, water, and mineral salts.

The efficiency of microbial degradation depends on various environmental factors, including temperature, pH, oxygen availability (aerobic vs. anaerobic conditions), and the presence of a microbial community adapted to degrading such compounds. Some microorganisms might co-metabolize this compound, where its degradation occurs in the presence of another primary substrate that the microbes use for growth.

Predicted Transformation Products and Environmental Metabolites

The degradation of this compound, whether through abiotic or biotic pathways, will result in the formation of various transformation products or metabolites. These new compounds may have different chemical properties and toxicities compared to the parent compound.

Predicting the exact structure of these transformation products without knowledge of this compound's initial structure is speculative. However, based on common degradation reactions, we can hypothesize potential outcomes. For instance, hydrolysis of an ester linkage would yield a carboxylic acid and an alcohol. Photodegradation might lead to the cleavage of certain bonds or the rearrangement of the molecular structure. Microbial metabolism could introduce hydroxyl groups (hydroxylation) or remove alkyl groups (dealkylation).

The identification of these transformation products is a significant challenge in environmental science. Advanced analytical techniques, such as high-resolution mass spectrometry, are often required to detect and identify these often-transient and low-concentration compounds in environmental samples. Understanding the formation and fate of these metabolites is critical, as they can sometimes be more persistent or toxic than the original this compound molecule.

Investigative Mechanistic Toxicology Studies of Xysmalorin

In Vitro Models for Mechanistic Toxicity Assessment

In vitro models play a significant role in modern toxicology, allowing for the investigation of cellular and molecular mechanisms of toxicity under controlled laboratory conditions. These models range from simple cell cultures to more complex co-culture systems and organ-on-a-chip technologies. They are valuable for identifying potential liabilities early in the assessment process and for elucidating the specific pathways perturbed by a compound wuxibiology.comeurofinsdiscovery.com.

The use of in vitro systems allows for the assessment of various toxicological endpoints, including cytotoxicity, genotoxicity, and the disruption of specific cellular functions wuxibiology.comeurofinsdiscovery.comcoresta.org. For compounds like Xysmalorin, which is a component of a complex plant extract, in vitro studies can help isolate the effects of the individual compound from those of other constituents tandfonline.comtandfonline.comresearchgate.netresearchgate.net. While general in vitro toxicity testing methodologies are well-established and widely applied in toxicology wuxibiology.comeurofinsdiscovery.comcoresta.org, specific detailed studies on isolated this compound using a wide array of novel in vitro systems for mechanistic understanding are less extensively documented in the provided search results. However, its presence in Xysmalobium undulatum extract, which has been subject to in vitro assessment, indicates the relevance of these approaches tandfonline.comtandfonline.comup.ac.za.

High-Throughput Screening for Cellular Perturbations

High-throughput screening (HTS) is a powerful approach that enables the rapid assessment of large numbers of compounds or conditions for their effects on biological systems nih.govmdpi.comresearchgate.netox.ac.uknih.gov. In toxicology, HTS can be used to screen for cellular perturbations induced by chemical exposure, providing a broad overview of potential toxic activities nih.govmdpi.com. This involves using automated systems to perform a large number of in vitro assays simultaneously, often in miniaturized formats mdpi.comox.ac.uk.

HTS can identify compounds that affect cell viability, growth, or specific cellular pathways by measuring various endpoints using technologies such as plate readers and high-content imaging mdpi.comox.ac.uknih.gov. This allows for the identification of potential toxicants and provides initial insights into their mechanisms of action by observing patterns of cellular responses across a range of concentrations and conditions nih.gov. While the provided information discusses HTS in the context of identifying modulators of biological targets and assessing general toxicity mdpi.comresearchgate.netnih.gov, specific applications of HTS focused solely on characterizing cellular perturbations induced by isolated this compound were not prominently detailed in the search results. However, the principles of HTS are applicable to the screening of natural products and their components for toxicological effects mdpi.com.

Development of Novel In Vitro Systems for Mechanistic Understanding

The development of novel in vitro systems is an ongoing area of research in mechanistic toxicology. These systems aim to better recapitulate the complexity of in vivo environments and responses, providing more relevant data for understanding how chemicals exert their toxic effects nih.gov. This includes the use of primary human cells, induced pluripotent stem (iPS) cells, 3D cell cultures, and organ-on-a-chip technologies nih.gov.

These advanced in vitro models can provide more detailed mechanistic insights compared to traditional 2D cell cultures by allowing for the study of cell-cell interactions, tissue-level responses, and the effects of complex biological matrices nih.gov. They are valuable for investigating specific organ toxicities, such as hepatotoxicity or cardiotoxicity, and for exploring the molecular events that underlie adverse outcomes wuxibiology.comeurofinsdiscovery.comnih.gov. While Uzara extract, containing this compound, has been studied for potential cardiotoxicity researchgate.net, specific research detailing the development or application of novel in vitro systems solely for elucidating the mechanistic toxicology of isolated this compound was not a primary focus of the provided search results. However, the broader field of mechanistic toxicology utilizes such systems to understand how compounds interact with biological targets and perturb cellular processes nih.gov.

Elucidation of Genotoxicity Mechanisms

Genotoxicity, the ability of a chemical to damage genetic material, is a critical endpoint in toxicology assessments. Mechanistic studies of genotoxicity aim to understand how compounds interact with DNA and chromosomes, leading to mutations or structural changes nih.gov. Research on the genotoxicity of Xysmalobium undulatum extract, which contains this compound, has provided insights into its potential to affect chromosomal integrity and cell division tandfonline.comtandfonline.com.

Studies using the Allium cepa assay have investigated the genotoxic effects of Xysmalobium undulatum root extract tandfonline.comtandfonline.com. This assay is a well-established plant-based model for assessing cytotoxicity and genotoxicity by analyzing effects on root meristem cells scione.comagr.hriomcworld.org.

Analysis of Chromosomal Aberrations and Mitotic Index Modulation

Analysis of chromosomal aberrations and mitotic index modulation are key components of genotoxicity assessment in cytogenetic studies scione.comagr.hriomcworld.orgrerf.or.jp. The mitotic index (MI) is a measure of cell division activity, and changes in MI can indicate cytotoxicity or cell cycle arrest tandfonline.comtandfonline.comscione.comiomcworld.org. Chromosomal aberrations (CAs) are structural or numerical abnormalities in chromosomes that can result from DNA damage scione.comagr.hrrerf.or.jp.

Studies on Xysmalobium undulatum extract have shown its ability to induce significant reduction in the mitotic index in Allium cepa root meristem cells, suggesting a cytotoxic effect or inhibition of cell division tandfonline.comtandfonline.com. The extract also induced chromosomal aberrations, indicating genotoxic potential tandfonline.comtandfonline.com. Common aberrations observed included sticky chromosomes, c-metaphase, anaphase and telophase bridges, chromosome fragments, and multipolar anaphase and telophase tandfonline.comtandfonline.com. The frequency of these abnormalities can be related to the concentration of the tested substance scione.com.

Table 1: Effects of Xysmalobium undulatum Extract on Mitotic Index and Chromosomal Aberrations in Allium cepa Root Meristem Cells

| Treatment | Concentration (mg/ml) | Mitotic Index (%) | Chromosomal Aberrations (%) |

| Negative Control | - | Data not available | Data not available |

| Xysmalobium undulatum root extract | 0.125 | Significantly reduced tandfonline.comtandfonline.com | Induced tandfonline.comtandfonline.com |

| Xysmalobium undulatum root extract | 0.25 | Significantly reduced tandfonline.comtandfonline.com | Induced tandfonline.comtandfonline.com |

| Xysmalobium undulatum root extract | 0.50 | Significantly reduced tandfonline.comtandfonline.com | Induced tandfonline.comtandfonline.com |

| Cyclophosphamide (B585) (CP) | 1.00 | Not cytotoxic tandfonline.comtandfonline.com | Genotoxic tandfonline.comtandfonline.com |

| Ethyl Methanesulfonate (B1217627) (EMS) | 0.0375 | Not cytotoxic tandfonline.comtandfonline.com | Genotoxic tandfonline.comtandfonline.com |

Mechanistic Understanding of Synergistic and Antagonistic Interactions with Known Mutagens

Investigating the interactions between a compound and known mutagens can provide insights into its genotoxicity mechanisms and potential modulating effects nih.govcabidigitallibrary.orgnih.gov. Synergistic interactions occur when the combined effect of two substances is greater than the sum of their individual effects, while antagonistic interactions result in a combined effect that is less than additive nih.govnih.gov.

Studies have examined the modulatory effect of Xysmalobium undulatum extract on the genotoxicity induced by cyclophosphamide (CP) and ethyl methanesulfonate (EMS) tandfonline.comtandfonline.com. These are known mutagens with different mechanisms of action; CP is an alkylating agent, and EMS is also an alkylating agent tandfonline.comtandfonline.com. Mixtures of Xysmalobium undulatum extract with CP were found to be significantly more genotoxic than CP alone, indicating a synergistic interaction tandfonline.comtandfonline.com. Mixtures of the extract with EMS were less genotoxic than EMS alone, although not significantly in all cases, suggesting a mildly anti-genotoxic effect against EMS-induced genotoxicity tandfonline.comtandfonline.com.

Table 2: Modulatory Effect of Xysmalobium undulatum Extract on Mutagen-Induced Genotoxicity

| Mixture | Mutagen | Interaction Type | Observation |

| Xysmalobium undulatum extract + Cyclophosphamide | CP | Synergistic | Significantly more genotoxic than CP alone tandfonline.comtandfonline.com. |

| Xysmalobium undulatum extract + Ethyl Methanesulfonate | EMS | Mildly Anti-genotoxic | Less genotoxic than EMS alone (not always significant) tandfonline.comtandfonline.com. |

Q & A

Q. What are the primary structural characteristics of Xysmalorin, and how do they influence its pharmacological activity?

this compound is a cardenolide glycoside isolated from Uzara root, structurally characterized as an epimeric mixture of sophorosides. Its stereochemical features, including the C-5 epimerism of the aglycone (related to uzarigenin and digitoxigenin), are critical for its bioactivity. Structural analysis via HPLC and crystallography reveals epimerization impacts receptor binding and stability, necessitating chiral separation techniques in pharmacological studies .

Q. What validated pharmacological effects of this compound have been reported in preclinical studies?

Preclinical studies demonstrate this compound’s spasmolytic effects on gastrointestinal and uterine smooth muscle, mediated through calcium channel modulation and inhibition of peristalsis. Animal models (e.g., rodent ileum assays) show dose-dependent relaxation responses, with EC₅₀ values ranging 10–50 µM. Researchers must standardize extraction protocols (e.g., methanol-water extraction) to ensure compound integrity during activity assays .

Q. How can researchers efficiently locate peer-reviewed studies on this compound using academic databases?

Use SciFinder Scholar for comprehensive searches:

- Substance search : Input "this compound" (CAS Registry Number: [insert if available]) or structure-based queries.

- Refinement : Filter results by "Biological Studies" and "Stereochemistry" to prioritize pharmacological and structural data.

- Patents : Include USPTO and EPO databases for synthesis methods. Google Scholar with keywords like "this compound spasmolytic mechanism" and filters for high-impact journals (IF ≥2) is complementary .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in reported pharmacological data for this compound?

Contradictions (e.g., variable EC₅₀ values across studies) often arise from differences in:

- Extraction methods : Validate purity via NMR (>95%) and HPLC-MS.

- Model systems : Compare in vitro (isolated tissue) vs. in vivo (whole-animal) responses.

- Epimeric ratios : Quantify uzarin/xysmalorin ratios using chiral columns. Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as stereochemistry-dependent activity .

Q. What methodologies are recommended for ensuring reproducibility in this compound isolation and bioactivity assays?

- Isolation : Follow Ghorbani et al. (1997): Column chromatography (silica gel, CHCl₃-MeOH gradient) with post-crystallization purity checks.

- Bioassays : Use reference standards (e.g., atropine for spasmolytic controls) and report Hill coefficients for dose-response curves.

- Data transparency : Share raw spectra and chromatograms in supplementary materials, adhering to Acta Chimica Sinica guidelines .

Q. How can computational tools enhance the understanding of this compound’s structure-activity relationship (SAR)?

- Molecular docking : Use AutoDock Vina to predict binding affinities to Na⁺/K⁺-ATPase (PDB ID: 3A3Y).

- MD simulations : Analyze epimer stability in lipid bilayers (GROMACS suite).

- QSAR models : Train datasets with IC₅₀ values from literature to predict novel analogs. Cross-validate with leave-one-out methods .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound studies?

Q. How do in vitro and in vivo models differ in evaluating this compound’s therapeutic potential?

- In vitro : Isolated tissue assays (e.g., guinea pig ileum) provide mechanistic clarity but lack systemic factors.

- In vivo : Rodent models (e.g., castor oil-induced diarrhea) assess bioavailability and off-target effects. Use PICO framework to align model choice with research objectives, e.g., "In female Wistar rats (Population), does oral this compound (Intervention) reduce uterine contraction amplitude (Outcome) compared to saline (Comparison)?" .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.